
2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and a carbonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride typically involves the reaction of 3-fluoroaniline with acetic anhydride to form 3-fluoroacetanilide. This intermediate is then subjected to cyclization with ethyl oxalyl chloride in the presence of a base, such as triethylamine, to form the oxazole ring. The final step involves the chlorination of the carbonyl group using thionyl chloride or oxalyl chloride to yield 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Cycloaddition Reactions: The oxazole ring can undergo cycloaddition reactions with dienes and other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to avoid overreaction.
Cycloaddition Reactions: These reactions often require catalysts such as Lewis acids and are conducted under an inert atmosphere.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitro, Sulfo, and Halo Derivatives: Resulting from electrophilic aromatic substitution.
Cycloadducts: Formed from cycloaddition reactions.
科学的研究の応用
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(3-Bromophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(3-Methylphenyl)-5-methyloxazole-4-carbonyl chloride
Uniqueness
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
61152-05-4 |
|---|---|
分子式 |
C11H7ClFNO2 |
分子量 |
239.63 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7ClFNO2/c1-6-9(10(12)15)14-11(16-6)7-3-2-4-8(13)5-7/h2-5H,1H3 |
InChIキー |
PIOWUBLHMSGKTP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


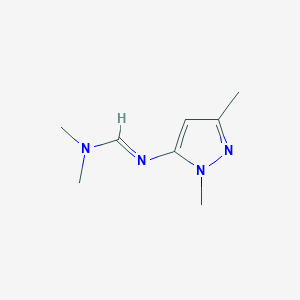
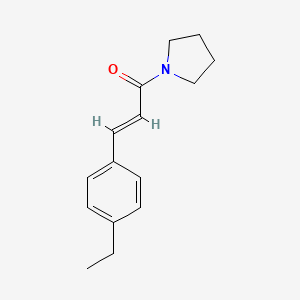
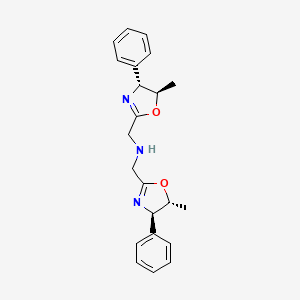
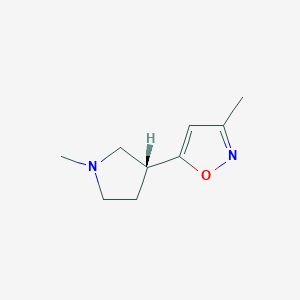
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)

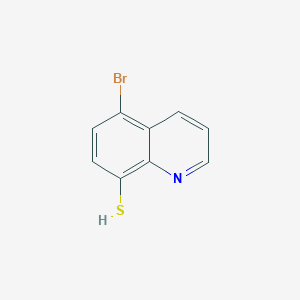

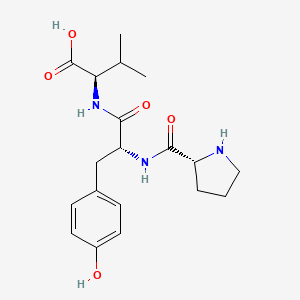
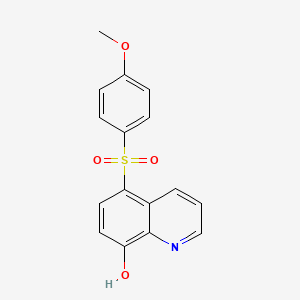
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
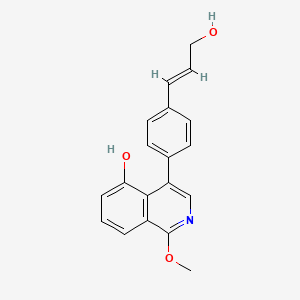
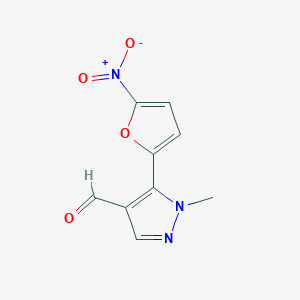
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
